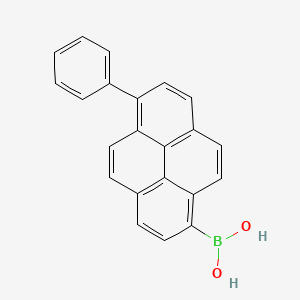

(6-Phenylpyren-1-yl)boronic acid

Description

Properties

IUPAC Name |

(6-phenylpyren-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BO2/c24-23(25)20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13,24-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCTGSBIYYSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=CC=C5)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728073 | |

| Record name | (6-Phenylpyren-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917380-58-6 | |

| Record name | (6-Phenylpyren-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Cross-Coupling Reactions Involving (6-Phenylpyren-1-yl)boronic acid

(6-Phenylpyren-1-yl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for constructing biaryl systems. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used reaction that joins an organoboron compound, such as (6-Phenylpyren-1-yl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of palladium catalyst and its associated ligands is crucial for the success and efficiency of the Suzuki-Miyaura coupling. The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The nature of the ligand on the palladium center significantly influences this step and the subsequent steps of the reaction.

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the final reductive elimination step. libretexts.org For instance, ligands like triphenylphosphine (B44618) (PPh3) and tri(t-butyl)phosphine (P(t-Bu)3) have demonstrated effectiveness in various Suzuki coupling reactions. rsc.orgorganic-chemistry.org The steric bulk of the ligand can enhance the rate of reductive elimination by promoting the collapse of the palladium(II) intermediate to release the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The selection of the palladium source and ligand system can be tailored to the specific substrates. For example, the combination of Pd₂(dba)₃ and P(t-Bu)₃ is effective for coupling arylboronic acids with a broad range of aryl and vinyl halides, including less reactive chlorides, often at room temperature. organic-chemistry.orgorganic-chemistry.org For aryl and vinyl triflates, a system of Pd(OAc)₂ and PCy₃ can be more suitable. organic-chemistry.orgorganic-chemistry.org The development of specialized ligands, such as those from the Buchwald and Fu research groups, has further expanded the scope of the Suzuki-Miyaura coupling to include challenging substrates like sterically hindered and electron-poor aryl chlorides. organic-chemistry.orgresearchgate.net

| Catalyst System | Substrate Scope | Key Features |

| Pd₂(dba)₃/P(t-Bu)₃ | Aryl and vinyl halides (including chlorides) | High activity at room temperature, good for a wide range of substrates. organic-chemistry.orgorganic-chemistry.org |

| Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | Effective for coupling with pseudohalides. organic-chemistry.orgorganic-chemistry.org |

| Pd(PPh₃)₄ | Various aryl halides | A classic and widely used catalyst system. nih.gov |

A critical step in the Suzuki-Miyaura coupling is the transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. libretexts.org This process requires the activation of the boronic acid by a base. organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex. youtube.comrsc.org This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the phenylpyrene moiety to the palladium catalyst. organic-chemistry.org

Various inorganic bases can be employed, with common choices including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.comresearchgate.net The choice of base can influence the reaction rate and yield, and in some cases, can be critical for the success of the coupling, particularly with less reactive substrates. organic-chemistry.org For instance, stronger bases may be required when coupling with aryl chlorides. libretexts.org

The mechanism of transmetalation can proceed through different pathways, but it generally involves the reaction of the activated boronate species with the Pd(II)-halide complex. libretexts.org This step displaces the halide ligand and forms a new palladium-carbon bond with the phenylpyrene group. youtube.com

(6-Phenylpyren-1-yl)boronic acid can be coupled with a wide array of aryl halides and pseudohalides. The reactivity of the halide partner generally follows the trend I > Br > Cl >> F, which is related to the bond dissociation energy of the carbon-halogen bond. libretexts.org While aryl iodides and bromides are highly reactive, advancements in catalyst systems have made the use of more abundant and less expensive aryl chlorides increasingly common. libretexts.orgorganic-chemistry.orgresearchgate.net

Pseudohalides, such as triflates (OTf), are also excellent coupling partners for the Suzuki-Miyaura reaction. libretexts.orgorganic-chemistry.org The development of catalyst systems effective for these substrates has broadened the applicability of the reaction, allowing for the use of phenols as starting materials after conversion to the corresponding triflates. organic-chemistry.org

The electronic and steric properties of the aryl halide can also impact the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. libretexts.org Steric hindrance near the reaction site on either coupling partner can also affect the reaction rate and yield. researchgate.net

| Coupling Partner | Reactivity Trend | Notes |

| Aryl Iodides | High | Most reactive of the aryl halides. libretexts.org |

| Aryl Bromides | Good | Commonly used and generally provide high yields. libretexts.orgresearchgate.net |

| Aryl Chlorides | Moderate | Require more active catalyst systems for efficient coupling. libretexts.orgorganic-chemistry.orgresearchgate.net |

| Aryl Triflates | Good | Excellent pseudohalide coupling partners. libretexts.orgorganic-chemistry.org |

While the Suzuki-Miyaura coupling is the most prominent reaction for (6-Phenylpyren-1-yl)boronic acid, it can potentially participate in other carbon-carbon bond-forming reactions.

Reductive coupling reactions offer an alternative strategy for forming carbon-carbon bonds. In some cases, arylboronic acids can undergo homocoupling to form symmetrical biaryls. This can sometimes be an undesired side reaction in Suzuki-Miyaura couplings but can also be developed as a synthetic method in its own right under specific conditions. researchgate.net

Furthermore, reductive cross-coupling reactions between two different coupling partners can be achieved. For instance, nickel-catalyzed reductive couplings of arylboronic acids with other electrophiles have been reported. nih.gov These reactions often proceed through a different mechanistic manifold than the palladium-catalyzed Suzuki-Miyaura coupling and can provide access to different types of products. While specific examples involving (6-Phenylpyren-1-yl)boronic acid in these reductive coupling pathways are not extensively documented, the general reactivity of arylboronic acids suggests its potential applicability in such transformations. rsc.orgnih.gov

Carbon-Heteroatom Bond Forming Reactions

The copper-catalyzed N-arylation of amines, amides, and other nitrogen nucleophiles with arylboronic acids, widely known as the Chan-Evans-Lam (CEL) coupling, is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.gov This reaction is characterized by its mild conditions, often proceeding at room temperature in the presence of air, which offers advantages over palladium-catalyzed methods. organic-chemistry.org A typical catalytic system involves a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a base. nih.gov

The reaction is remarkably versatile, accommodating a wide range of N-nucleophiles including anilines, aliphatic amines, amides, imides, ureas, and sulfonamides. organic-chemistry.org The proposed mechanism involves the formation of a copper(II)-nucleophile complex, followed by transmetalation with the arylboronic acid. A subsequent reductive elimination from a Cu(III) intermediate, likely facilitated by oxygen, yields the N-arylated product and regenerates the active copper catalyst. organic-chemistry.org

(6-Phenylpyren-1-yl)boronic acid is expected to be a competent coupling partner in CEL N-arylation reactions. Its participation would lead to the synthesis of various N-(6-phenylpyren-1-yl) compounds, which could be of interest in materials science due to the photophysical properties of the pyrene (B120774) core. The steric bulk of the phenylpyrenyl group may necessitate optimized reaction conditions or longer reaction times compared to simpler arylboronic acids.

| N-Nucleophile | Arylboronic Acid | Copper Source | Base / Additive | Product | Yield (%) | Reference |

| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine (B92270) | Diphenylamine | 92 | organic-chemistry.org |

| Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | 1-Phenylimidazole | 95 | organic-chemistry.org |

| Benzamide | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | N-(4-Methoxyphenyl)benzamide | 73 | organic-chemistry.org |

| Pyrrolidine | Phenylboronic acid | Cu(OAc)₂ | Et₃N | 1-Phenylpyrrolidine | 80 | organic-chemistry.org |

| p-Toluenesulfonamide | Phenylboronic acid | CuBr₂ | - | N-Phenyl-p-toluenesulfonamide | 81 | researchgate.net |

Analogous to N-arylation, the copper-catalyzed S-arylation of thiols with arylboronic acids provides a direct and efficient route to aryl sulfides (thioethers). nih.govorganic-chemistry.org This Chan-Lam type C–S coupling reaction also proceeds under mild, aerobic conditions, typically using a catalyst like copper(II) sulfate (B86663) (CuSO₄) in the presence of a ligand such as 1,10-phenanthroline. nih.govorganic-chemistry.orgacs.org The reaction tolerates a broad spectrum of substrates, including aromatic and heterocyclic thiols, with various arylboronic acids. organic-chemistry.org

The mechanism is believed to be similar to that of N-arylation, involving the coordination of the thiolate to the Cu(II) center, transmetalation with the boronic acid, and reductive elimination to furnish the C–S bond. organic-chemistry.org This method is a valuable alternative to traditional methods for synthesizing aryl sulfides, which often require harsher conditions. More recently, the methodology has been extended to the S-arylation of sulfenamides to access sulfilimines, which are precursors to other important sulfur-containing pharmacophores. nih.gov

The use of (6-Phenylpyren-1-yl)boronic acid in this transformation would yield (6-phenylpyren-1-yl) sulfides. These compounds could exhibit unique electronic and photophysical properties, combining the characteristics of the pyrene chromophore with the functionality of the sulfur linkage, making them potential candidates for molecular electronics or sensor development.

| Thiol Substrate | Arylboronic Acid | Copper Source / Ligand | Solvent | Product | Yield (%) | Reference |

| Thiophenol | Phenylboronic acid | CuSO₄ / 1,10-phenanthroline | EtOH | Diphenyl sulfide | 88 | organic-chemistry.org |

| 4-Methylthiophenol | 4-Chlorophenylboronic acid | CuSO₄ / 1,10-phenanthroline | EtOH | 4-Chlorophenyl-p-tolyl sulfide | 94 | organic-chemistry.org |

| 2-Naphthalenethiol | Phenylboronic acid | CuSO₄ / 1,10-phenanthroline | EtOH | Naphthyl-2-yl phenyl sulfide | 85 | organic-chemistry.org |

| Thiophene-2-thiol | 3-Methoxyphenylboronic acid | CuSO₄ / 1,10-phenanthroline | EtOH | 2-((3-Methoxyphenyl)thio)thiophene | 81 | organic-chemistry.org |

Reactions of the Boronic Acid Moiety

Formation of Boronate Esters with Diols

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols to generate cyclic boronate esters. nih.gov This reaction is an equilibrium process, the position of which is highly dependent on the pH of the medium, the concentration of the diol, and the inherent affinity between the specific boronic acid and diol. nih.govmanchester.ac.uk The boronic acid is trigonal planar and sp² hybridized, while the resulting boronate ester can adopt a more stable tetrahedral, sp³ hybridized state, particularly at basic pH.

This reversible interaction is the foundation for the widespread use of boronic acids in chemical sensing and biotechnology. nih.govbath.ac.uk Pyrene-based boronic acids, in particular, have been employed as fluorescent sensors for saccharides. nih.govresearchgate.net In such systems, the binding of a diol like glucose or fructose (B13574) to the pyrene-boronic acid can modulate the fluorescence emission of the pyrene core. The selectivity of these sensors can be influenced by factors beyond the boronic acid-diol interaction; for instance, the π-stacking and aggregation of the pyrene units can play a crucial role in distinguishing between different saccharides. nih.govbath.ac.uk For (6-Phenylpyren-1-yl)boronic acid, the extensive aromatic surface would be expected to participate in such non-covalent interactions, potentially leading to highly selective sensors for biologically important diols.

| Boronic Acid | Diol | Binding Constant (K, M⁻¹) | Conditions | Application | Reference |

| Phenylboronic Acid | Fructose | 2300 | pH 7.4 | Saccharide Binding | nih.gov |

| Phenylboronic Acid | Glucose | 110 | pH 7.4 | Saccharide Binding | nih.gov |

| 3-Aminophenylboronic acid | Dopamine | 2.5 x 10⁵ | pH 7.4 | Catechol Binding | manchester.ac.uk |

| Pyrene-1-boronic acid | Glucose | - | Aqueous Solution | Fluorescent Sensing | nih.govbath.ac.uk |

| Pyrene-1-boronic acid | Fructose | - | Aqueous Solution | Fluorescent Sensing | nih.govbath.ac.uk |

Lewis Acidity and Anion Binding Interactions

The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor, or a Lewis acid. researchgate.netsdu.dk In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar B(OH)₂ form and an anionic, tetrahedral B(OH)₃⁻ form. The pKa of a boronic acid is a measure of this Lewis acidity, not its Brønsted acidity. mdpi.com This Lewis acidic character allows boronic acids to bind with various anions.

Interactions with anions can occur through two primary mechanisms. nih.gov

Lewis Acid-Type Binding: Anions such as fluoride (B91410) (F⁻) and hydroxide (B78521) (OH⁻) can directly coordinate to the boron center, forming a stable tetrahedral adduct.

Brønsted Acid-Type Binding: The hydroxyl protons of the B(OH)₂ group can act as hydrogen-bond donors to anions like chloride (Cl⁻), bromide (Br⁻), and acetate (AcO⁻). nih.gov

| Arylboronic Acid | pKa | Substituent Effect | Anion Interaction Type | Reference |

| Phenylboronic acid | 8.8-9.0 | Reference | Lewis (F⁻), Brønsted (Cl⁻) | nih.govnih.gov |

| 4-Formylphenylboronic acid | 7.9 | Electron-withdrawing | Enhanced Lewis Acidity | nih.gov |

| 4-Methoxyphenylboronic acid | 9.3 | Electron-donating | Reduced Lewis Acidity | nih.gov |

| 3-Nitrophenylboronic acid | ~7.9 | Strong Electron-withdrawing | Enhanced Lewis Acidity | nih.gov |

| 3-Acetamidophenylboronic acid | 9.2 | Electron-donating (resonance) | Reduced Lewis Acidity | nih.gov |

Reactivity with Oxidizing Agents: Boronate-to-Phenol Switch

The transformation of arylboronic acids into phenols is a synthetically valuable reaction, often referred to as an ipso-hydroxylation, where the boronic acid group is replaced by a hydroxyl group at the same position on the aromatic ring. This conversion of (6-Phenylpyren-1-yl)boronic acid to the corresponding phenol (B47542), 6-phenylpyren-1-ol, is typically achieved through oxidation. A variety of oxidizing agents and conditions have been developed for this purpose, many of which are mild and compatible with complex molecular structures. rsc.orgorganic-chemistry.org

Commonly employed oxidants for this transformation include hydrogen peroxide (H₂O₂), N-oxides, and hypervalent iodine reagents. arkat-usa.orgnih.govacs.org The reaction with hydrogen peroxide is one of the most established methods. The proposed mechanism involves the initial reaction of the boronic acid with hydrogen peroxide to form an adduct. This is followed by the migration of the pyrenyl group from the boron atom to the oxygen atom, a key step known as a 1,2-shift. nih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final phenol product and boric acid. arkat-usa.orgnih.gov This process can often be performed under catalyst-free conditions, sometimes in green solvents like water or even solvent-free, making it an environmentally benign option. rsc.orgarkat-usa.org

N-oxides have also emerged as effective reagents for the rapid and mild hydroxylation of arylboronic acids. nih.gov The reaction often proceeds quickly at room temperature without the need for a base or metal catalyst. nih.gov This method is particularly noted for its broad functional group compatibility. nih.gov The proposed mechanism involves the N-oxide acting as the oxygen atom donor to the boronic acid. nih.gov

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), can also facilitate this transformation under metal-free conditions. acs.orgnih.gov The plausible mechanism suggests an initial attack of the arylboronic acid on the iodine center, forming an intermediate adduct. nih.gov This is followed by rearrangement and subsequent hydrolysis to yield the phenol. nih.gov Isotopic labeling studies using ¹⁸O-labeled water have confirmed that the oxygen atom in the final phenol product can originate from the water used in the reaction, supporting a hydrolysis step in the mechanism. acs.orgnih.gov

The choice of oxidant and reaction conditions can be tailored to the specific substrate to avoid over-oxidation or side reactions, which is particularly important when dealing with electron-rich and extended π-systems like pyrene. nih.gov

Table 1: Selected Conditions for Arylboronic Acid Hydroxylation

| Oxidant | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalyst-free, room temp, optional EtOH co-solvent | Green conditions, rapid reaction | arkat-usa.org |

| Sodium Perborate (SPB) | Catalyst-free, water or solvent-free, room temp | High efficiency, exothermic reaction | rsc.org |

| N-Oxides (e.g., Pyridine N-oxide) | Catalyst-free, ambient temperature, open flask | Rapid conversion, broad functional group tolerance | nih.gov |

| Diacetoxyiodobenzene (DIB) | Metal-free, photocatalyst-free, room temp | Excludes free-radical involvement | acs.orgnih.gov |

Modifications of the Pyrene Core

The pyrene scaffold is a versatile platform for the development of functional materials due to its unique photophysical properties. researchgate.networktribe.com Further modification of the pyrene core of (6-Phenylpyren-1-yl)boronic acid allows for the fine-tuning of these properties and the introduction of new functionalities. The reactivity of the pyrene core is characterized by distinct regions, and functionalization can be directed to specific positions through various synthetic strategies. mdpi.comacs.org

The positions on the pyrene ring are categorized into K-regions (4-, 5-, 9-, and 10-positions) and non-K-regions. mdpi.comacs.orgnih.gov The most electronically rich and reactive sites for electrophilic substitution are the 1-, 3-, 6-, and 8-positions, which are part of the non-K-region. mdpi.com The 2- and 7-positions are generally less reactive. mdpi.com Synthetic methodologies have been developed to achieve selective functionalization at both non-K-region and, more challengingly, K-region positions. mdpi.comthieme-connect.com

Functionalization at Non-K-Region Positions

The non-K-region of pyrene, specifically positions 1, 3, 6, and 8, are the most susceptible to electrophilic attack due to their high electron density. mdpi.com Given that (6-Phenylpyren-1-yl)boronic acid is already substituted at the 1- and 6-positions, further functionalization would be expected to occur at the remaining high-reactivity sites, the 3- and 8-positions.

A common method for functionalizing these positions is through electrophilic halogenation, such as bromination. mdpi.comnih.gov Treating pyrene with bromine typically leads to substitution at the 1-, 3-, 6-, and 8-positions. mdpi.com For a 1,6-disubstituted pyrene like the parent structure of (6-Phenylpyren-1-yl)boronic acid, bromination would likely yield 1,6-disubstituted-3,8-dibromopyrene. These dibromo derivatives are valuable intermediates that can be used for further modifications via cross-coupling reactions like the Suzuki-Miyaura, Stille, or Sonogashira reactions, allowing for the introduction of a wide range of aryl or other organic groups. nih.govnih.gov

Other electrophilic substitution reactions, such as acylation, can also be directed to the non-K-regions. nih.gov The resulting intermediates serve as versatile building blocks for creating more complex, multi-substituted pyrene derivatives. nih.govnih.gov The strategic functionalization at these non-K-region positions is crucial for tuning the electronic and photophysical properties of the pyrene system. nih.gov

Directing Group-Assisted Functionalization

While electrophilic substitution favors the non-K-regions, accessing the less reactive positions of the pyrene core, such as the 2- and 10- (K-region) positions, often requires more advanced strategies. mdpi.comthieme-connect.com One powerful technique is directing group-assisted C-H activation. researchgate.netmdpi.com This method involves the temporary installation of a coordinating group (the directing group) onto the pyrene molecule. This group coordinates to a transition metal catalyst (commonly palladium or rhodium) and brings the metal center into close proximity to a specific C-H bond, enabling its selective functionalization. mdpi.comthieme-connect.com

For instance, by attaching a directing group to the 1-position of pyrene, it is possible to selectively functionalize the adjacent 2-position or the more remote 10-position. thieme-connect.com The choice of directing group and catalytic system determines the regioselectivity of the C-H functionalization.

β-C–H Functionalization (C2-position): Using an 8-aminoquinoline (B160924) group as a bidentate directing group on a pyrene-1-carboxamide, Pd(II)-catalyzed C-H arylation or alkylation can be achieved selectively at the C2-position. This leads to the formation of C1,C2-disubstituted pyrenes. thieme-connect.com

γ-C–H Functionalization (C10-position): To target the K-region, a different directing group is required. A picolinamide (B142947) directing group attached to the 1-aminopyrene (B158619) core can direct Pd(II)-catalyzed C-H arylation and alkylation to the C10-position (a γ-C–H bond). mdpi.comthieme-connect.com This provides access to C1,C10-disubstituted pyrenes, which are otherwise difficult to synthesize. thieme-connect.com

After the desired functionalization is complete, the directing group can often be removed, leaving the modified pyrene core. thieme-connect.com This methodology significantly expands the toolbox for creating precisely substituted pyrene derivatives, including those based on the (6-Phenylpyren-1-yl)boronic acid framework, by enabling the introduction of functional groups at positions inaccessible through classical electrophilic substitution reactions. mdpi.comthieme-connect.com

Table 2: Directing Groups for Regioselective Pyrene Functionalization

| Directing Group | Catalyst System | Position Functionalized | Type of Functionalization | Reference(s) |

|---|---|---|---|---|

| 8-Aminoquinoline (on pyrene-1-carboxamide) | Pd(II) | C2 (β-position) | Arylation, Alkylation | thieme-connect.com |

| Picolinamide (on N-(pyren-1-yl)picolinamide) | Pd(II) | C10 (γ-position, K-region) | Arylation, Alkylation | mdpi.comthieme-connect.com |

| Picolinamide (on N-(pyren-1-yl)picolinamide) | Cu(OAc)₂ | C10 (γ-position, K-region) | Biaryl coupling with azoles | mdpi.com |

Spectroscopic and Photophysical Investigations

Photochemical Reactivity of Pyrene-Boronic Acid Compounds

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process that can dictate the fluorescence properties of a molecule. In compounds like (6-Phenylpyren-1-yl)boronic acid, the pyrene (B120774) unit acts as a fluorophore, while the phenylboronic acid group, particularly in proximity to a Lewis base, can act as a quencher through a PET mechanism.

The general principle of PET in boronic acid-based fluorescent sensors involves the transfer of an electron from a donor to an acceptor upon photoexcitation. In its free, trigonal planar state, the boronic acid has an empty p-orbital on the boron atom, making it electron-deficient. However, upon binding with a Lewis base, such as a saccharide or an amine, the boron center becomes tetracoordinate and more electron-rich.

In the case of (6-Phenylpyren-1-yl)boronic acid, it is hypothesized that an intramolecular PET process can occur. Upon excitation of the pyrene fluorophore, an electron can be transferred from an adjacent electron-donating group (if present) to the excited state of the pyrene, or from the excited pyrene to the electron-deficient boronic acid moiety. The efficiency of this PET process is highly dependent on the molecular conformation and the electronic coupling between the donor and acceptor moieties.

Theoretical studies on simpler systems like phenyl boronic acid have shown that upon electron transfer, the additional electron can localize in either the phenyl ring or the boron-containing group, influencing the subsequent fragmentation or relaxation pathways. In the context of (6-Phenylpyren-1-yl)boronic acid, the excited state dynamics would be a complex interplay between the extended π-system of the pyrene and the electronic nature of the phenylboronic acid substituent.

Impact on Fluorescence Quenching and Enhancement

The PET mechanism has a direct and profound impact on the fluorescence of (6-Phenylpyren-1-yl)boronic acid, leading to either quenching or enhancement of its emission.

Fluorescence Quenching: In the absence of an analyte that can bind to the boronic acid, an intramolecular PET process can lead to fluorescence quenching. For instance, if an electron is transferred from a nearby amine group to the excited pyrene, or from the excited pyrene to the boronic acid, a non-radiative decay pathway is introduced, competing with fluorescence and thus reducing the quantum yield. This "fluorescence-off" state is a common feature in many boronic acid-based sensors. google.com Studies on the related compound, 1-pyrenylboronic acid, have demonstrated fluorescence quenching in the presence of certain analytes like hypochlorite, which facilitates an oxidative conversion.

Fluorescence Enhancement: The most significant application of the PET mechanism in boronic acid-containing fluorophores is in the design of "turn-on" fluorescent sensors. When an analyte, such as a saccharide, binds to the boronic acid group, it forms a cyclic boronate ester. This binding event alters the electronic properties of the boron center, making it more electron-rich and disrupting the PET process that was previously quenching the fluorescence. The inhibition of the non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield, resulting in a "fluorescence-on" signal. This principle is the foundation for the detection of various biologically relevant diols.

The degree of fluorescence enhancement is influenced by several factors, including the binding affinity of the analyte to the boronic acid, the pH of the medium, and the specific geometry of the resulting complex.

Experimental Techniques in Photophysical Characterization

A comprehensive understanding of the photophysical properties of (6-Phenylpyren-1-yl)boronic acid requires the application of various spectroscopic techniques. These methods allow for the detailed characterization of its absorption, emission, and excited-state dynamics.

Steady-State Absorption and Fluorescence Spectroscopy:

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by the compound, providing information about the electronic transitions. The absorption spectrum of (6-Phenylpyren-1-yl)boronic acid is expected to be dominated by the characteristic bands of the pyrene chromophore.

Fluorescence Spectroscopy: This is the primary tool for studying the emission properties. It provides information on the emission wavelength, quantum yield, and Stokes shift. Titration experiments, where the concentration of a potential analyte is systematically varied, are performed to study the fluorescence quenching or enhancement effects.

Time-Resolved Fluorescence Spectroscopy:

Time-Correlated Single Photon Counting (TCSPC): This technique measures the fluorescence lifetime of the excited state. Changes in the fluorescence lifetime upon addition of an analyte can provide direct evidence for PET or other dynamic quenching mechanisms. A decrease in lifetime is indicative of an additional non-radiative decay pathway.

Quantum Yield Measurements:

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. Changes in the quantum yield are a key parameter in evaluating the performance of a fluorescent sensor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While primarily a tool for structural elucidation, NMR can also be used to study the binding interactions between the boronic acid and an analyte. Changes in the chemical shifts of the protons on the pyrene and phenyl rings upon analyte addition can provide insights into the binding mode and stoichiometry.

The following table summarizes the key experimental techniques and the information they provide:

| Experimental Technique | Information Obtained | Relevance to (6-Phenylpyren-1-yl)boronic acid |

| UV-Visible Absorption Spectroscopy | Wavelengths of maximum absorption (λmax), Molar absorptivity (ε) | Characterization of the ground state electronic properties of the pyrene chromophore. |

| Steady-State Fluorescence Spectroscopy | Wavelengths of maximum emission (λem), Fluorescence intensity, Quantum yield (Φf) | To study fluorescence quenching and enhancement upon interaction with analytes. |

| Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) | Fluorescence lifetime (τ) | To probe the excited-state dynamics and confirm the operation of PET mechanisms. |

| Quantum Yield Measurements | Efficiency of fluorescence | To quantify the "turn-on" or "turn-off" response of the sensor. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, Binding constants | To confirm the structure of the compound and to study the nature of the interaction with analytes. |

A hypothetical data table illustrating the kind of photophysical data that would be collected for (6-Phenylpyren-1-yl)boronic acid in the absence and presence of a saccharide analyte is presented below. Note: These are representative values based on known pyrene-boronic acid systems and are for illustrative purposes only, as specific experimental data for this compound is not widely available.

| Condition | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| (6-Phenylpyren-1-yl)boronic acid in buffer | 345 | 375, 395 | ~0.1 | ~5 |

| + Saccharide | 345 | 375, 395 | ~0.6 | ~25 |

Applications in Organic Synthesis and Functional Material Development

Use as a Building Block in Complex Molecule Synthesis

The dual functionality of (6-Phenylpyren-1-yl)boronic acid—its reactive boronic acid group and its extended polycyclic aromatic system—positions it as a key intermediate in the synthesis of elaborate organic molecules.

The incorporation of pyrene (B120774) moieties into nucleosides and oligonucleotides has been a subject of intense research interest due to the unique photophysical properties that pyrene imparts, such as fluorescence sensitivity to the local environment and the ability to form excimers. These pyrene-modified nucleic acids serve as powerful probes for studying DNA and RNA structure, dynamics, and interactions.

While direct synthesis of nucleosides using (6-Phenylpyren-1-yl)boronic acid is not extensively documented in publicly available literature, the general strategies for creating pyrene-functionalized nucleosides often involve the coupling of a pyrene unit to a nucleobase or sugar moiety. Common methods include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on halogenated nucleosides. esomchemical.com For instance, a C5-halogenated pyrimidine (B1678525) or a C8-halogenated purine (B94841) can be coupled with a pyreneboronic acid derivative. esomchemical.com The reactivity of (6-Phenylpyren-1-yl)boronic acid makes it a suitable candidate for such syntheses, offering a pathway to novel nucleoside analogs with potentially unique stacking and fluorescent properties due to the presence of the additional phenyl group. The synthesis of pyrene-modified unlocked nucleic acids (UNAs) has also been reported, demonstrating increased duplex stability and interesting fluorescence properties, including excimer emission in single-stranded constructs. bldpharm.com

| Research Area | Key Synthetic Strategy | Potential Application of (6-Phenylpyren-1-yl)boronic acid |

| Pyrene-Modified Nucleosides | Palladium-catalyzed Suzuki-Miyaura coupling of halogenated nucleosides with pyreneboronic acids. esomchemical.com | As the pyreneboronic acid component to introduce a phenyl-pyrene moiety. |

| Pyrene-Modified Unlocked Nucleic Acids (UNAs) | Incorporation of pyrene-functionalized UNA monomers into DNA oligonucleotides. bldpharm.com | Development of novel UNA monomers with enhanced stacking and fluorescence. |

| DNA/RNA Duplex Assembly | Use of pyrene-modified oligonucleotides to study complex nucleic acid structures. chem960.com | Probing G-quadruplexes and other higher-order structures. |

The development of large, π-conjugated organic molecules is fundamental to the advancement of organic electronics. (6-Phenylpyren-1-yl)boronic acid is an ideal building block for this purpose. The Suzuki-Miyaura coupling reaction allows for the facile connection of the phenyl-pyrene unit to other aromatic systems, leading to the creation of extended, well-defined conjugated oligomers and polymers. bldpharm.com

These reactions typically involve the palladium-catalyzed coupling of the boronic acid with aryl halides or triflates. bldpharm.com The resulting materials often exhibit the desirable electronic and photophysical properties of the pyrene core, such as strong absorption in the visible region and high charge carrier mobility, which are crucial for applications in organic electronics. bldpharm.com The phenyl substituent on the pyrene core can influence the solubility and solid-state packing of the resulting conjugated systems, which in turn affects their performance in electronic devices.

Role in Advanced Materials Science

The unique photophysical and electronic properties of the pyrene moiety, combined with the versatile reactivity of the boronic acid group, make (6-Phenylpyren-1-yl)boronic acid a valuable component in the fabrication of a wide range of advanced materials.

(6-Phenylpyren-1-yl)boronic acid is explicitly identified as a material for OLEDs by chemical suppliers, highlighting its importance in this field. Pyrene-based compounds are known for their excellent charge transport properties and are often used as hole-transporting materials (HTMs) or as emitters in OLED devices. bldpharm.com The high charge carrier mobility and suitable energy levels of pyrene derivatives contribute to efficient charge injection and transport within the OLED stack, leading to improved device performance.

The synthesis of materials for OLEDs often involves the use of pyreneboronic acids in Suzuki coupling reactions to build larger, functional molecules. bldpharm.com For example, pyrene-based HTMs can be synthesized by coupling pyrene units with other aromatic amines. The introduction of a phenyl group, as in (6-Phenylpyren-1-yl)boronic acid, can be used to fine-tune the electronic properties and morphology of the resulting materials, which can lead to reduced efficiency roll-off and enhanced device stability. Pyrene derivatives have also been developed as emitters for deep-blue OLEDs, a critical component for full-color displays and white lighting applications.

| OLED Application | Role of Pyrene Derivative | Key Research Finding |

| Hole-Transporting Material | Forms the hole-transporting layer (HTL) to facilitate the movement of positive charge carriers. | Pyrene-based HTMs can exhibit high hole mobility and thermal stability, leading to efficient and durable devices. |

| Emitter Material | Serves as the light-emitting component in the emissive layer (EML). | 2,7-functionalized pyrene derivatives have been shown to produce exceptionally deep-blue emission with high efficiency. |

| Blue Emitters | Specifically designed to emit light in the blue region of the spectrum. | Pyrene-based materials have been developed to address the challenge of creating stable and efficient deep-blue OLEDs. bldpharm.com |

Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable functionalities. Boronic acids are key building blocks for the synthesis of boronate-ester-linked COFs. These materials are formed through the condensation reaction of multifunctional boronic acids with polyols. While the direct use of (6-Phenylpyren-1-yl)boronic acid in a reported COF structure is not specified in the search results, its structure is highly suitable for creating pyrene-containing COFs. Such materials would be expected to exhibit interesting properties for applications in gas storage, catalysis, and sensing, owing to the combination of the porous framework and the photophysical properties of the pyrene units. Phenylboronic acid-modified COFs have been synthesized and used for the selective enrichment of glycoproteins.

Similarly, pyrene-based ligands are increasingly used in the synthesis of MOFs. The pyrene units can act as struts within the framework, and their photoluminescence can be modulated by the inclusion of guest molecules, making them suitable for sensing applications. The coordination of pyrene-based ligands with metal centers can also give rise to new photophysical and photochemical properties. For example, MOFs constructed from the pyrene-based ligand 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) have been investigated for their CO2 adsorption properties. (6-Phenylpyren-1-yl)boronic acid could potentially be used to functionalize MOFs post-synthetically or as a co-ligand during synthesis to introduce specific functionalities.

The functionalization of 2D materials like graphene and black phosphorus is a critical area of research aimed at tuning their electronic properties and improving their stability and processability. The pyrene moiety is known to interact strongly with the basal plane of graphene and other 2D materials through π-π stacking interactions. This provides a non-covalent method for anchoring functional molecules to their surfaces.

Research has shown the non-covalent functionalization of 2D black phosphorus with fluorescent boronic derivatives of pyrene. This interaction leads to a stabilization of the black phosphorus and a modulation of its electronic and photophysical properties. Specifically, the interaction results in a lowering of the band gap of the 2D black phosphorus. The boronic acid functionality plays a role in mediating the coupling between the pyrene derivative and the black phosphorus surface.

In the case of graphene, pyrene-functionalized molecules can be used to exfoliate graphite (B72142) and functionalize the resulting graphene sheets. The Suzuki coupling reaction can also be employed to covalently attach molecules to graphene that has been previously functionalized with appropriate reactive groups. For example, palladium nanoparticle-graphene hybrids have been shown to be active catalysts for Suzuki reactions, including those involving phenylboronic acid. This suggests a pathway for covalently linking (6-Phenylpyren-1-yl)boronic acid to graphene-based materials.

Development of Supramolecular Polymers and Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular units. (6-Phenylpyren-1-yl)boronic acid is particularly well-suited for this purpose, leveraging both covalent and non-covalent assembly strategies.

Boronic acids have a characteristic ability to undergo a reversible self-condensation reaction. Through the elimination of water, three boronic acid molecules can cyclize to form a stable, six-membered ring known as a boroxine (B1236090). This trimerization is a powerful tool for creating defined, rigid supramolecular structures.

In the case of (6-Phenylpyren-1-yl)boronic acid, this process yields a large, disc-shaped molecule with three phenylpyrene units projecting outwards from a central boroxine core. The formation of these boroxine-based scaffolds creates a pre-organized system where the large aromatic surfaces of the pyrene moieties can interact in a controlled manner, which is foundational for creating ordered materials. The conversion from the boronic acid to the corresponding boroxine can be monitored through spectroscopic methods, such as IR spectroscopy, by observing the disappearance of the O-H stretching vibrations of the boronic acid. researchgate.net

Beyond boroxine formation, (6-Phenylpyren-1-yl)boronic acid utilizes weaker, non-covalent forces to assemble into larger structures. The boronic acid group contains hydroxyl (-OH) moieties that are excellent donors and acceptors for hydrogen bonds, allowing molecules to link together in predictable patterns. researchgate.net

Simultaneously, the extensive π-conjugated system of the phenylpyrene core provides a large surface area for π-π stacking interactions. rsc.orgnih.gov These interactions, where the electron clouds of adjacent aromatic rings attract one another, are a primary driving force for the self-assembly of pyrene-containing molecules. The combination of directional hydrogen bonding and strong π-π stacking leads to the formation of well-ordered, one-dimensional or two-dimensional assemblies, such as columns or sheets. researchgate.netnih.gov The environment surrounding the aromatic ring becomes more ordered and hydrophobic upon aggregation, which can be observed spectroscopically. nih.gov

Table 1: Interactions Driving Self-Assembly

| Interaction Type | Participating Group | Description | Resulting Structure |

| Boroxine Formation | Boronic Acid [-B(OH)₂] | Reversible dehydration and cyclization of three molecules. | Covalent, rigid trimeric scaffold. |

| Hydrogen Bonding | Boronic Acid [-B(OH)₂] | Intermolecular donation and acceptance of protons. | Directional, linear or networked assemblies. researchgate.net |

| π-π Stacking | Phenylpyrene Core | Attraction between the electron clouds of adjacent aromatic rings. | Ordered columnar or lamellar structures. rsc.orgnih.gov |

Catalytic Applications

The electronic properties of (6-Phenylpyren-1-yl)boronic acid and its derivatives make them valuable in modern catalytic systems, particularly in reactions driven by light or mediated by transition metals.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful method for generating reactive intermediates under mild conditions. nih.gov Boronic acids can be employed as precursors to carbon-centered radicals in these catalytic cycles. nih.govresearchgate.net In a typical system, (6-Phenylpyren-1-yl)boronic acid (or its boroxine trimer) can form a redox-active complex with a Lewis base. nih.gov This complex can then be oxidized by a photocatalyst, which has been excited by visible light. The single-electron transfer (SET) from the boronate complex to the photocatalyst results in the formation of a highly reactive (6-phenylpyren-1-yl) radical after the cleavage of the carbon-boron bond. This radical can then engage in a variety of carbon-carbon bond-forming reactions. nih.gov This approach allows for the generation of aryl radicals from boronic acids under redox-neutral conditions, avoiding the need for harsh reagents. nih.govchemrxiv.org

Metal-Coordination in Catalytic Cycles

Arylboronic acids are cornerstone reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.org The key mechanistic step in these reactions is transmetalation, which involves the transfer of the organic group from the boron atom to the metal center of the catalyst.

In a typical catalytic cycle involving a palladium catalyst, an active Pd(0) species undergoes oxidative addition with an organic halide. Subsequently, (6-Phenylpyren-1-yl)boronic acid, activated by a base, coordinates to the Pd(II) center. The 6-phenylpyrenyl group is then transferred from the boron to the palladium atom, displacing the halide or other leaving group. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. rsc.org This process has been studied not only with palladium but also with other late transition metals like rhodium, iron, cobalt, platinum, and gold, highlighting the broad utility of boronic acids in forming metal-carbon bonds within catalytic cycles. rsc.org

Mechanistic Studies and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of (6-Phenylpyren-1-yl)boronic acid at the molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For aromatic boronic acids, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical in understanding the molecule's reactivity and photophysical properties.

While specific DFT studies on (6-Phenylpyren-1-yl)boronic acid are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on related phenylboronic acid derivatives. lodz.plbibliotekanauki.pl For instance, theoretical investigations on compounds like 3-aminophenylboronic acid reveal that the HOMO and LUMO orbitals are key to the molecule's electronic transitions. lodz.pl In many phenylboronic acid derivatives, the HOMO is often localized on the phenyl ring and the boronic acid group, while the LUMO is predominantly centered on the aromatic system. lodz.pl The S0→S1 electronic transition in these molecules typically involves a charge transfer from the boronic acid group to the phenyl ring. lodz.pl

Given the extended π-conjugated system of the pyrene (B120774) core in (6-Phenylpyren-1-yl)boronic acid, a significant charge transfer character is expected upon photoexcitation. The phenyl substituent at the 6-position of the pyrene will further modulate the electronic properties. DFT calculations would likely show a complex interplay of orbitals from the pyrene, phenyl, and boronic acid moieties. The molecular electrostatic potential (MEP) analysis, another output of DFT calculations, would highlight the electrophilic and nucleophilic regions of the molecule, with the boronic acid group being a key site for nucleophilic attack. dntb.gov.ua

Table 1: Representative Calculated Electronic Properties of a Phenylboronic Acid Derivative

| Property | Value | Reference Compound |

| HOMO Energy | -6.5 eV | 3-aminophenylboronic acid lodz.pl |

| LUMO Energy | -1.2 eV | 3-aminophenylboronic acid lodz.pl |

| HOMO-LUMO Gap | 5.3 eV | 3-aminophenylboronic acid lodz.pl |

| Ground State Dipole Moment | 2.5 D | 3-aminophenylboronic acid bibliotekanauki.pl |

Note: The data in this table is for a related compound, 3-aminophenylboronic acid, and is intended to be representative of the types of values obtained from DFT calculations on phenylboronic acids. Specific values for (6-Phenylpyren-1-yl)boronic acid would require dedicated computational studies.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. For (6-Phenylpyren-1-yl)boronic acid, MD simulations can offer insights into its aggregation behavior in solution, its interaction with surfaces, and its potential to form self-assembled structures.

The parameterization of boronic acids for use in classical force fields is a critical step for accurate MD simulations. semanticscholar.org Once parameterized, MD simulations can be employed to explore the conformational landscape of the molecule and the nature of its non-covalent interactions, such as π-π stacking between the pyrene cores and hydrogen bonding involving the boronic acid groups. These interactions are fundamental to the self-assembly processes of polycyclic aromatic hydrocarbons.

In the context of materials science, MD simulations could model the deposition and organization of (6-Phenylpyren-1-yl)boronic acid on a substrate, which is crucial for the performance of organic electronic devices. Simulations could also shed light on the interactions of this molecule with analytes in sensor applications, for example, by modeling the binding of saccharides to the boronic acid moiety. researchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving (6-Phenylpyren-1-yl)boronic acid is key to controlling the synthesis of its derivatives and achieving desired outcomes in applications like cross-coupling reactions.

(6-Phenylpyren-1-yl)boronic acid is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comlibretexts.org The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.

Transmetalation: The organoborane, in this case (6-Phenylpyren-1-yl)boronic acid, transfers its organic group to the palladium center. This step is often base-assisted, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Probing the transition states of these steps, particularly the transmetalation and reductive elimination, is an active area of research. Computational studies can be used to model the energies of intermediates and transition states, providing a detailed picture of the reaction pathway. For ortho-substituted phenylboronic acids, for example, studies have shown that steric and electronic effects can influence the stability of transition states and thus the selectivity of the reaction. beilstein-journals.org The large and sterically demanding nature of the 6-phenylpyrenyl group would likely have a significant impact on the kinetics and outcome of cross-coupling reactions.

The functionalization of the pyrene core or the phenyl ring of (6-Phenylpyren-1-yl)boronic acid presents challenges in terms of selectivity and regioselectivity. The inherent reactivity of the different positions on the pyrene and phenyl rings can lead to a mixture of products. Understanding the factors that govern this selectivity is crucial for the targeted synthesis of specific isomers.

For instance, in Suzuki-Miyaura reactions involving di- or tri-halogenated substrates, the order of substitution can be influenced by the electronic and steric nature of both the boronic acid and the substrate. beilstein-journals.org Studies on the coupling of ortho-substituted phenylboronic acids have demonstrated that factors like intramolecular chelation can direct the regioselectivity of the reaction. beilstein-journals.org In the case of (6-Phenylpyren-1-yl)boronic acid, the position of the boronic acid group at C1 of the pyrene ring and the phenyl group at C6 are fixed. Further functionalization of the pyrene or phenyl rings would be governed by the directing effects of the existing substituents and the reaction conditions employed. For example, electrophilic aromatic substitution on the phenyl ring would likely be directed to the ortho and para positions relative to the pyrene substituent.

Intermolecular Interactions and Self-Assembly Dynamics

The ability of (6-Phenylpyren-1-yl)boronic acid to engage in specific intermolecular interactions is the basis for its use in supramolecular chemistry and materials science.

The pyrene moiety is well-known for its strong π-π stacking interactions, which can drive the self-assembly of pyrene-containing molecules into ordered aggregates such as columns or sheets. The phenyl group at the 6-position can influence the geometry of this stacking.

The boronic acid group provides an additional and highly versatile handle for directing self-assembly. Boronic acids are known to form reversible covalent bonds with diols to create boronate esters. msu.edursc.org This interaction is the basis for the use of boronic acids in saccharide sensing and for the construction of dynamic covalent frameworks. Furthermore, boronic acids can undergo self-condensation to form boroxines (six-membered rings of alternating boron and oxygen atoms), which can act as nodes in supramolecular polymers or networks. msu.edu The interplay between the π-π stacking of the pyrene units and the covalent or hydrogen bonding interactions of the boronic acid groups can lead to the formation of complex and functional supramolecular architectures. rsc.org

Noncovalent Interactions with Substrates and Surfaces

The interaction of (6-Phenylpyren-1-yl)boronic acid with various substrates is largely governed by a combination of noncovalent forces, primarily π-π stacking and hydrogen bonding. The extensive aromatic system of the pyrene unit plays a dominant role in its adsorption onto graphitic surfaces and other carbon-based materials.

Theoretical studies and experimental observations of similar pyrene-functionalized molecules suggest that the pyrene moiety facilitates strong adhesion to surfaces like graphene through π-π interactions. Current time information in Bangalore, IN. Computational models of pyrene and its derivatives have shown that the electronic interactions between the pyrene and phenyl groups can influence the frontier molecular orbitals, which in turn dictates the nature and strength of surface interactions. rsc.org The phenyl group at the 6-position of the pyrene core can modulate the electronic properties and steric hindrance, thereby affecting the packing and orientation of the molecule on a substrate.

Quantum mechanical calculations on pyrene interacting with various substrates have elucidated the transition from covalent to non-covalent functionalization. nih.gov These studies highlight that while strong interactions can occur, the nature of the substrate and any substituents on the pyrene ring are critical in determining the final binding mode. For (6-Phenylpyren-1-yl)boronic acid, the boronic acid group introduces an additional mode of interaction. This group is capable of forming hydrogen bonds with appropriate donor or acceptor sites on a surface. Furthermore, the boronic acid can engage in reversible covalent bonding with diol-containing substrates, a principle widely used in sensor design. acs.orgrsc.orgmdpi.com

The interplay of these noncovalent forces is summarized in the following table:

| Type of Interaction | Interacting Groups | Substrate Examples | Significance |

| π-π Stacking | Pyrene Core, Phenyl Group | Graphene, Carbon Nanotubes, Graphite (B72142) | Primary driving force for adsorption on graphitic surfaces. |

| Hydrogen Bonding | Boronic Acid (as donor and acceptor) | Hydroxylated surfaces (e.g., SiO2), polymers with H-bond donors/acceptors | Contributes to surface adhesion and orientation. |

| van der Waals Forces | Entire Molecule | Universal | General, less specific interactions contributing to overall stability. |

These noncovalent interactions are fundamental to the application of (6-Phenylpyren-1-yl)boronic acid in the development of sensors and functional surface coatings, where precise control over molecular assembly is key.

Supramolecular Polymerization Mechanisms

The self-assembly of (6-Phenylpyren-1-yl)boronic acid into larger, ordered structures is a key area of research, with implications for the development of novel gels, liquid crystals, and other soft materials. The mechanisms driving this supramolecular polymerization are multifaceted, involving both the noncovalent interactions described above and the unique chemistry of the boronic acid group.

A primary mechanism for the supramolecular polymerization of boronic acids is the formation of boroxine (B1236090) anhydrides. In non-aqueous environments, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring composed of alternating boron and oxygen atoms. This process is reversible upon the addition of water. For (6-Phenylpyren-1-yl)boronic acid, this would lead to the formation of a trimer with the large pyrene-phenyl side groups extending outwards.

Another significant pathway for supramolecular assembly is through the formation of dynamic covalent bonds with diols or other polyhydroxy compounds. msu.edu This interaction is the basis for many self-healing materials and stimuli-responsive gels. The reaction of the boronic acid with a difunctional or multifunctional diol can lead to the formation of long polymer chains or cross-linked networks. The strength and dynamics of these polymers can be tuned by altering the pH, temperature, or the concentration of the diol. mdpi.comnih.gov

The pyrene moieties themselves contribute significantly to the stability and structure of the resulting supramolecular polymers through π-π stacking. In concentrated solutions or in the solid state, pyrene units are known to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted fluorescence. This property is often used to probe the degree of aggregation and the proximity of the pyrene units within the supramolecular assembly. mdpi.comnih.gov Studies on co-assembled supramolecular gels of pyrene derivatives have shown that the morphology of the resulting nanostructures, from spherical nanoparticles to nanofibers, can be controlled by modulating the interactions between the pyrene units. mdpi.comnih.gov

The mechanisms involved in the supramolecular polymerization of (6-Phenylpyren-1-yl)boronic acid are outlined below:

| Polymerization Mechanism | Key Functional Group(s) | Driving Force(s) | Resulting Structure |

| Boroxine Formation | Boronic Acid | Dehydration | Cyclic Trimers |

| Diol Condensation | Boronic Acid, Diol | Dynamic Covalent Bonding | Linear or Cross-linked Polymers |

| π-π Stacking | Pyrene Core, Phenyl Group | Noncovalent Aromatic Interactions | Ordered Aggregates, Stabilized Polymers |

Theoretical investigations into the self-assembly of pyrene-appended molecules have highlighted the importance of spacer length and flexibility in determining the final morphology of the supramolecular structures. rsc.org While specific experimental data on the supramolecular polymerization of (6-Phenylpyren-1-yl)boronic acid is not extensively available, the established principles of boronic acid chemistry and pyrene interactions provide a strong basis for predicting its behavior and designing new functional materials.

Sensing and Recognition Platforms

Chemodosimeters and Fluorescent Probes

Chemodosimeters and fluorescent probes are designed to signal the presence of a specific analyte through a change in their optical properties. (6-Phenylpyren-1-yl)boronic acid and its derivatives have been successfully employed in this capacity, demonstrating significant changes in fluorescence upon interaction with target molecules. nih.gov

The boronic acid functional group is the key to the recognition capabilities of these probes, primarily through its interactions with diols and anions.

Diol Binding: Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netnsf.gov This interaction is fundamental to the detection of saccharides and other biologically relevant diol-containing molecules. nih.govnih.gov The binding event alters the electronic properties of the boronic acid, which in turn perturbs the fluorescence of the attached pyrene (B120774) fluorophore. This can manifest as either an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. nih.gov The specificity for different diols can be influenced by factors such as the pH of the solution and the steric and electronic nature of the boronic acid and the diol. researchgate.netnih.gov

Anion Binding: The Lewis acidic nature of the boron atom in boronic acids also allows for interaction with anions, such as fluoride (B91410), acetate (B1210297), and phosphate (B84403). nih.govnih.gov This binding can lead to the formation of a tetrahedral boronate species, which can induce a significant change in the fluorescence of the pyrene moiety, often through a photoinduced electron transfer (PeT) mechanism. nih.govnih.gov This interaction forms the basis for the development of anion-selective fluorescent probes.

Ratiometric sensing offers a significant advantage over intensity-based measurements by providing a built-in self-correction for environmental factors and instrument variations. The design of ratiometric probes based on boronic acids often involves creating systems where analyte binding induces a change in the ratio of fluorescence intensities at two different wavelengths. nih.gov This can be achieved through mechanisms such as:

Excimer/Monomer Emission: The pyrene unit in (6-Phenylpyren-1-yl)boronic acid can exhibit both monomer and excimer (excited dimer) fluorescence. The formation of a 2:1 sandwich-like complex with an analyte like D-glucose can bring two pyrene units into close proximity, favoring excimer emission at the expense of monomer emission. nih.gov This change in the monomer-to-excimer fluorescence ratio provides a ratiometric signal for the analyte.

Förster Resonance Energy Transfer (FRET): In a FRET-based system, two different fluorophores are used—a donor and an acceptor. Analyte binding to a receptor, such as a boronic acid, can bring the donor and acceptor into close proximity, enabling energy transfer and a corresponding change in the fluorescence of both species. nih.gov This allows for ratiometric detection based on the ratio of acceptor to donor emission.

Chemo- and Biosensor Array Development

While single probes can be highly selective, complex samples often require the simultaneous detection of multiple analytes. Chemosensor arrays, inspired by the mammalian olfactory system, utilize a series of cross-reactive probes to generate a unique response pattern for each analyte or mixture. researchgate.net

The development of effective chemosensor arrays relies on probes that exhibit differential binding affinities for a range of analytes. Pyrenylboronic acid derivatives have proven to be excellent candidates for this purpose. nih.govfrontiersin.org By creating an array of probes with slightly different structures, a diverse set of interactions with various anions can be achieved, leading to a unique fluorescence response pattern for each anion. nih.govfrontiersin.org This cross-reactivity is crucial for the successful discrimination of multiple analytes. nih.gov

A study demonstrated the use of a chemosensor array with pyrenylboronic acid derivatives for the simultaneous detection of seven different anions: fluoride, acetate, oxalate, malonate, citrate (B86180), dihydrogen phosphate, and pyrophosphate. nih.govfrontiersin.org The differential binding of these anions to the probes in the array generated a distinct fluorescence pattern for each.

| Anion | Probe 1 (1-Pyrenylboronic acid) | Probe 2 (4-(1-Pyrenyl)phenylboronic acid) |

|---|---|---|

| Oxalate | (7.1 ± 0.5) × 10⁴ | (1.1 ± 0.1) × 10⁵ |

| Citrate | (1.1 ± 0.1) × 10⁴ | N.D. |

| Malonate | (4.2 ± 0.8) × 10³ | (8.2 ± 1.0) × 10⁴ |

| Acetate | N.D. | (1.3 ± 0.2) × 10⁵ |

| Pi | (1.6 ± 0.1) × 10⁵ | <10³ |

| PPi | (3.0 ± 0.1) × 10⁴ | >10⁸ |

| F⁻ | >10⁶ | >10⁶ |

N.D. = Not Determined. Data sourced from fluorescence titration experiments. nih.gov

The complex data generated by a chemosensor array requires sophisticated data analysis techniques to extract meaningful information. Pattern recognition algorithms are essential for classifying and quantifying the analytes present. researchgate.net

Linear Discriminant Analysis (LDA): LDA is a supervised classification method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In the context of chemosensor arrays, LDA can be used to reduce the dimensionality of the fluorescence response data and to classify different anions based on their unique patterns. nih.govfrontiersin.org This method has been successfully employed to achieve 100% classification accuracy for multiple anions using a pyrenylboronic acid-based array. nih.govfrontiersin.org

Support Vector Machine (SVM): SVM is a powerful supervised learning model used for classification and regression analysis. For quantitative analysis of analyte mixtures, SVM can be used to build a regression model that predicts the concentration of each analyte based on the array's fluorescence response. This approach has been successfully used for the quantitative prediction of oxalate, malonate, and citrate in mixtures. nih.govfrontiersin.org

Electrochemical Sensing Modalities

In addition to optical sensing, boronic acid derivatives, including those with pyrene moieties, are valuable in the development of electrochemical sensors. researchgate.netmdpi.com These sensors detect changes in electrochemical signals, such as current or impedance, upon analyte binding. nih.gov

The principle behind electrochemical sensing with boronic acids is that the binding of an analyte, such as a diol, to the boronic acid immobilized on an electrode surface alters the local environment at the electrode-solution interface. mdpi.com This can affect the electron transfer properties of the system, leading to a measurable change in the electrochemical signal. mdpi.com For instance, pyrene-appended boronic acids can self-assemble onto carbon nanoparticle-modified electrodes, and the binding of analytes like caffeic acid can be monitored electrochemically. researchgate.net

Furthermore, molecularly imprinted polymers (MIPs) incorporating boronic acid functionalities can be used to create highly selective electrochemical sensors. For example, a sensor using a pyrrole-phenylboronic acid monomer was developed for the specific recognition and detection of dopamine. nih.gov The combination of the imprinted cavity and the boronic acid-diol interaction provided enhanced selectivity and sensitivity. nih.gov Diboronic acids have also shown promise in the selective electrochemical detection of glucose. mdpi.com

Quantum Capacitance-Based Sensing Mechanisms

Quantum capacitance is a property of low-dimensional materials, such as graphene, that relates to the density of electronic states near the Fermi level. When molecules adsorb onto a graphene surface, they can alter its electronic properties, leading to a measurable change in quantum capacitance. This forms the basis of highly sensitive sensing platforms.

In this context, pyrene-appended boronic acids serve as ideal molecular receptors. The pyrene moiety facilitates strong, non-covalent immobilization onto graphene-based electrodes through π-stacking, while the boronic acid group acts as the recognition element. The binding of a target analyte, such as a saccharide or an α-hydroxy acid like lactate, to the boronic acid group causes a change in the local charge distribution at the graphene surface. This, in turn, modulates the density of states and results in a detectable shift in the quantum capacitance.

Table 1: Research Findings on a Structurally Related Pyrene-Appended Boronic Acid for Lactate Sensing

| Parameter | Value | Medium | Reference |

|---|---|---|---|

| Analyte | Lactic Acid | ||

| Receptor Molecule | 4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide | ||

| Binding Constant (Klactate) | 75 M-1 | Aqueous Buffer (pH 4.0) | |

| Binding Constant (Klactate) | 460 M-1 | Artificial Sweat (pH 4.7) | |

| Binding Constant (Klactate) | 340 M-1 | Human Serum (pH 4.0) | |

| Limit of Detection (LOD) | 1.3 mM | Aqueous Buffer (pH 4.0) | |

| Limit of Detection (LOD) | 1.4 mM | Artificial Sweat (pH 4.7) |

This table presents data for a related pyrene-appended boronic acid, as specific research on (6-Phenylpyren-1-yl)boronic acid in this application was not found.

Impedance Spectroscopy in Sensor Design

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrochemical systems. In sensor design, EIS measures the opposition to the flow of alternating current as a function of frequency. When a recognition element, such as (6-Phenylpyren-1-yl)boronic acid, is immobilized on an electrode surface, the binding of a target analyte alters the interfacial properties of the electrode, leading to a change in the impedance spectrum.

Typically, a redox probe, such as the [Fe(CN)6]3-/4- couple, is present in the solution. The impedance is often represented by a Nyquist plot, where the semicircle diameter corresponds to the charge-transfer resistance (Rct) at the electrode surface. The binding of an analyte to the boronic acid can increase this resistance by creating a physical barrier that hinders the access of the redox probe to the electrode surface.

Boronic acids are widely used in EIS sensors for their ability to form covalent bonds with cis-diol-containing molecules like saccharides and glycoproteins. For instance, sensors have been developed by immobilizing phenylboronic acid derivatives on gold electrodes. The binding of glucose, lactose, or mannan (B1593421) to the boronic acid groups resulted in a measurable increase in the Rct, which was proportional to the concentration of the saccharide. Diboronic acids have been shown to offer enhanced selectivity for glucose, as the two boronic acid moieties can bind to different diol units on the same glucose molecule, leading to a more stable complex and a more pronounced impedance change.

The capacitance changes associated with analyte binding to pyrene-appended boronic acids on graphene foam have also been successfully determined using impedance spectroscopy, demonstrating the versatility of the technique.

Table 2: Illustrative Performance of Boronic Acid-Based Impedance Sensors for Saccharides

| Receptor Type | Analyte | Linear Range (mol/L) | Limit of Detection (mol/L) | Reference |

|---|---|---|---|---|

| Phenylboronic Acid | Glucose | 5.05x10-9 - 5.05x10-5 | 9.7x10-10 | |

| Phenylboronic Acid | Lactose | 2.78x10-9 - 2.78x10-5 | 8.1x10-10 | |

| Phenylboronic Acid | Mannan | 4.35x10-9 - 4.35x10-5 | 3.4x10-10 |

This table presents data for other boronic acid compounds to illustrate the principles of impedance spectroscopy in sensor design, as specific research on (6-Phenylpyren-1-yl)boronic acid was not found.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis Utilizing Pyrenylboronic Acids

The field of asymmetric synthesis, which focuses on creating specific chiral molecules, stands to benefit significantly from the development of new chiral catalysts and building blocks. nih.gov Chiral boronic esters are recognized as immensely valuable intermediates in organic synthesis due to their stability and the stereospecificity of their transformations. nih.gov

Future research will likely focus on preparing chiral derivatives of pyrenylboronic acids to act as novel organocatalysts. The challenge often lies in the controlled, non-statistical asymmetric functionalization of the pyrene (B120774) core itself. rsc.org However, once achieved, these chiral pyrenylboronic acids could be employed in reactions analogous to the highly successful proline-catalyzed asymmetric transformations. nih.gov For instance, the reaction of chiral diol boronic esters with reagents like (dichloromethyl)lithium can create new chiral centers with very high control over the 3D arrangement. iupac.org Applying this methodology to a pyrene-based system could yield catalysts where the large pyrene group provides a defined chiral environment, influencing the stereochemical outcome of a reaction.

Key research goals in this area include:

Developing synthetic routes for the enantioselective synthesis of pyrenylboronic acid derivatives.

Utilizing these chiral compounds as catalysts in asymmetric aldol, Diels-Alder, or Michael addition reactions.

Leveraging the pyrene backbone as a chiral scaffold to induce high levels of enantioselectivity in carbon-carbon bond-forming reactions.

Novel Architectures for Pyrene-Boronic Acid Hybrid Materials

The pyrene moiety is an excellent building block for functional materials due to its strong π-π stacking interactions and its utility in organic electronics. uky.edu The ability to modify the pyrene structure at different positions allows for precise control over the molecular architecture and packing, which is crucial for applications like organic field-effect transistors (OFETs). rsc.orguky.edu

The future of pyrene-boronic acid hybrid materials lies in creating sophisticated, multi-component systems where each part has a specific function. The pyrene unit can act as a robust anchor to surfaces like graphene or carbon nanoparticles, while the boronic acid serves as a recognition site or a point for further chemical modification. bath.ac.ukacs.org For example, a pyrene-appended boronic acid has been successfully anchored to graphene foam to create a highly sensitive molecular sensor. acs.orgnih.gov The pyrene group ensures strong attachment to the graphene surface through π–π interactions, forming the foundation of the hybrid material. acs.org

| Hybrid Material Architecture | Components | Potential Application | Key Research Findings |

|---|---|---|---|

| Surface-Anchored Sensors | Pyrene-Boronic Acid + Graphene Foam/Carbon Nanoparticles | Electrochemical Sensors (e.g., for lactate) | The pyrene group acts as an anchor, while the boronic acid binds the analyte, causing a detectable change in quantum capacitance. acs.orgnih.gov |